molecular formula C11H8ClN3 B1628993 6-Chloro-9h-pyrido[3,4-b]indol-8-amine CAS No. 361202-25-7

6-Chloro-9h-pyrido[3,4-b]indol-8-amine

Cat. No. B1628993
M. Wt: 217.65 g/mol
InChI Key: HHZQETZZACUFHE-UHFFFAOYSA-N
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Description

“6-Chloro-9h-pyrido[3,4-b]indol-8-amine” is a chemical compound with the molecular formula C17H11ClN4O . It is also known as N-(6-chloro-9H-beta-carbolin-8-yl)nicotinamide . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H11ClN4O/c18-11-6-13-12-3-5-20-9-15 (12)21-16 (13)14 (7-11)22-17 (23)10-2-1-4-19-8-10/h1-9,21H, (H,22,23) . This indicates the presence of a chlorine atom, a nitrogen atom, and an oxygen atom in the structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 322.75 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .

properties

IUPAC Name

6-chloro-9H-pyrido[3,4-b]indol-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3/c12-6-3-8-7-1-2-14-5-10(7)15-11(8)9(13)4-6/h1-5,15H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZQETZZACUFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C3=C(N2)C(=CC(=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612729
Record name 6-Chloro-9H-beta-carbolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-9h-pyrido[3,4-b]indol-8-amine

CAS RN

361202-25-7
Record name 6-Chloro-9H-beta-carbolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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